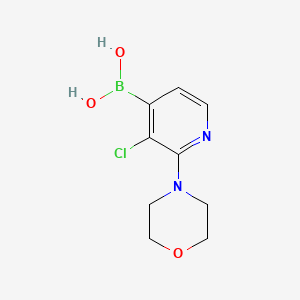

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657358 | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-04-0 | |

| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, a key building block for medicinal chemists and researchers in drug development. We will delve into its chemical properties, a robust and validated synthesis protocol, and its critical applications in the construction of complex bioactive molecules, all while adhering to the highest standards of scientific integrity.

Core Compound Characteristics

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a substituted pyridinylboronic acid featuring a chloro and a morpholino group. These functionalities impart unique electronic and steric properties, making it a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BClN₂O₃ | |

| Molecular Weight | 258.47 g/mol | Calculated |

| CAS Number | 957061-04-0 | |

| Appearance | Off-white to light yellow solid (predicted) | - |

| Purity | >98% (typical) |

Note: While some sources indicate a molecular weight of 327.23, this appears to be an error, potentially referencing a different compound or a hydrate form. The calculated molecular weight based on the formula C₉H₁₂BClN₂O₃ is 258.47 g/mol .

Synthesis Protocol: A Validated Approach

The synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can be reliably achieved from the commercially available precursor, 3-chloro-2-(4-morpholino)pyridine. The most effective and widely adopted method for the borylation of pyridines is the halogen-metal exchange followed by quenching with a borate ester. This process is outlined below.

Reaction Scheme

Caption: A typical lithiation-borylation route to the target compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-2-(4-morpholino)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-chloro-2-(4-morpholino)pyridine (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color upon addition. Stir the reaction at this temperature for 1-2 hours to ensure complete lithiation. The rationale for this low temperature is to prevent unwanted side reactions and ensure regioselective deprotonation at the 4-position, which is activated by the adjacent chloro and morpholino groups.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. The borate ester acts as an electrophile, trapping the lithiated pyridine intermediate.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then quenched by the slow addition of aqueous HCl (1 M). This hydrolysis step converts the boronate ester to the desired boronic acid.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel to afford (3-Chloro-2-morpholinopyridin-4-yl)boronic acid as a solid.

Spectroscopic Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.0-8.2 (d, 1H, pyridine-H), 7.0-7.2 (d, 1H, pyridine-H), 3.6-3.8 (t, 4H, morpholine-CH₂), 3.0-3.2 (t, 4H, morpholine-CH₂), 8.0-8.5 (br s, 2H, B(OH)₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160-162 (C-Cl), 150-152 (C-N), 140-142 (C-B), 120-122 (pyridine-CH), 115-117 (pyridine-CH), 66-68 (morpholine-CH₂), 50-52 (morpholine-CH₂) |

| Mass Spec (ESI+) | m/z 259.07 [M+H]⁺ |

Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling

The primary utility of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.

General Suzuki-Miyaura Coupling Protocol

Caption: A schematic of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine (3-Chloro-2-morpholinopyridin-4-yl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.

-

Reaction Execution: Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by chromatography or recrystallization.

The morpholino group in this building block is a common and valuable pharmacophore in medicinal chemistry, often improving the pharmacokinetic properties of a drug candidate. The chloro substituent provides an additional handle for further functionalization or can be a key interaction point with a biological target. The boronic acid functionality allows for the strategic introduction of this substituted pyridine ring into a wide array of molecular scaffolds, accelerating the synthesis of novel compounds for biological screening.

Conclusion

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a versatile and valuable reagent for drug discovery and development. Its straightforward synthesis and utility in robust C-C bond-forming reactions make it an essential tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this building block in their quest for novel therapeutics.

References

-

BioOrganics. 3-Chloro-2-morpholinopyridine-4-boronic acid. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

-

Clary, J. W., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Organic & Biomolecular Chemistry, 15(8), 1779-1786. [Link]

-

Li, W., Nelson, D. J., & Aggarwal, V. K. (2015). The lithiation–borylation reaction. University of Bristol Research Portal. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

An In-depth Technical Guide to the Synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid

Introduction: The Strategic Value of a Functionalized Pyridinylboronic Acid

In the landscape of modern drug discovery, heteroaryl boronic acids and their ester derivatives stand as indispensable building blocks. Their prominence is largely due to their versatile role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2][3] The target molecule, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, is a highly functionalized pyridine scaffold of significant interest to medicinal chemists. The unique arrangement of its substituents—a chloro group, a morpholine moiety, and the reactive boronic acid—provides a versatile platform for synthesizing complex molecular architectures.

The chlorine atom at the 3-position can act as a "magic chloro" group, potentially enhancing binding affinity through specific interactions or modulating the electronic properties of the pyridine ring.[4] The morpholine at the 2-position can improve physicochemical properties such as solubility and metabolic stability, while the boronic acid at the 4-position serves as the primary handle for diversification via cross-coupling.[5]

However, the synthesis of such electron-rich, sterically hindered pyridinylboronic acids is not without its challenges. The basic nitrogen atom of the pyridine ring can coordinate to and inhibit transition metal catalysts, and the C-B bond can be susceptible to protodeborylation, particularly under acidic or harsh conditions.[6] This guide provides a detailed examination of a robust synthetic strategy, explaining the causality behind critical experimental choices to ensure a reproducible and efficient synthesis.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule occurs at the C4-Boron bond. This points to a strategy centered on the late-stage introduction of the boronic acid functionality onto a pre-assembled 3-chloro-2-morpholinopyridine core. This approach is generally more efficient and convergent than constructing the substituted pyridine ring with the boron moiety already in place.

The key transformation is the borylation of a suitable precursor, such as 4-bromo-3-chloro-2-morpholinopyridine. Two primary methods are viable for this transformation: palladium-catalyzed Miyaura borylation and lithium-halogen exchange followed by electrophilic trapping. While Miyaura borylation offers milder conditions, the lithium-halogen exchange pathway is a classic, powerful, and often high-yielding method for creating specific organometallic intermediates for borylation.[1][7][8] This guide will focus on the latter, as it provides excellent regiocontrol and is a cornerstone technique in heterocyclic chemistry.

Causality Behind Experimental Choices:

-

Cryogenic Temperature (-78 °C): The use of a dry ice/acetone bath is non-negotiable. Pyridyl anions are notoriously unstable at higher temperatures. The low temperature kinetically suppresses side reactions, such as the anion acting as a base to deprotonate the solvent or reacting with another molecule of the precursor. [8]It ensures the lithiated species persists long enough to be trapped by the electrophile.

-

Organolithium Reagent (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base ideal for rapid lithium-halogen exchange at low temperatures. The exchange with bromine is significantly faster than with chlorine, providing excellent regioselectivity for the C4 position.

-

Boron Electrophile (Triisopropyl borate, B(O-iPr)₃): While trimethyl borate is also used, triisopropyl borate is often preferred. Its lower reactivity and greater steric bulk can lead to cleaner reactions by minimizing the risk of over-addition (formation of diaryl or triaryl boranes). [9][10]* Acidic Workup: After the trapping of the lithiated intermediate, the resulting boronate ester must be carefully hydrolyzed to the final boronic acid. A controlled quench with a dilute acid (e.g., 1M HCl) is essential. Excessively strong acid or prolonged exposure can lead to protodeborylation, cleaving the newly formed C-B bond.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized by the practicing researcher. [1][8][10] Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried and equipped with a magnetic stirrer, nitrogen inlet, thermometer, and septum.

-

Anhydrous solvents (Tetrahydrofuran - THF).

-

Reagents: 4-Bromo-3-chloro-2-morpholinopyridine, n-Butyllithium (n-BuLi, solution in hexanes), Triisopropyl borate, Hydrochloric acid (1M), Ethyl acetate, Brine.

-

Dry ice/acetone bath.

| Reagent/Material | Molar Eq. | Purpose |

| 4-Bromo-3-chloro-2-morpholinopyridine | 1.0 | Precursor |

| Anhydrous THF | - | Reaction Solvent |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent |

| Triisopropyl borate | 1.2 | Boron Electrophile |

| 1M Hydrochloric Acid | - | Hydrolysis/Quench |

| Ethyl Acetate / Brine | - | Extraction/Workup |

Procedure:

-

Setup: Under a nitrogen atmosphere, add 4-Bromo-3-chloro-2-morpholinopyridine (1.0 eq) to the reaction flask and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Warm-up & Quench: Remove the cooling bath and allow the mixture to warm slowly to 0 °C. Quench the reaction by the slow addition of 1M HCl, monitoring the pH to ensure it becomes acidic (~pH 2-3).

-

Workup: Allow the mixture to warm to room temperature and stir for 1 hour to complete the hydrolysis. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude boronic acid can be purified by trituration with a nonpolar solvent (e.g., hexanes/ether mixture) or by careful crystallization to yield the title compound as a solid.

Self-Validation and Characterization

To ensure the integrity of the synthesis, rigorous characterization of the final product is essential.

| Analysis Method | Expected Observations |

| ¹H NMR | Disappearance of the proton signal corresponding to the H4 position of the pyridine ring. Appearance of characteristic signals for the morpholine protons and the remaining aromatic protons. A broad singlet for the B(OH)₂ protons may be observed. |

| ¹³C NMR | Appearance of a carbon signal directly bonded to boron, which may be broad or have a low intensity. Signals corresponding to all other carbons in the structure should be present. |

| Mass Spec (LC-MS) | Observation of the correct molecular ion peak [M+H]⁺ corresponding to the molecular formula C₉H₁₀BClN₂O₃. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be present. |

Conclusion and Outlook

The synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid via a lithium-halogen exchange pathway is a robust and effective method, provided that strict control over temperature and atmospheric conditions is maintained. The resulting compound is a valuable intermediate, primed for use in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of compounds for drug discovery and development. [5]Researchers may also consider converting the boronic acid to its more stable pinacol boronate ester derivative by reacting it with pinacol, which can improve shelf-life and handling properties for subsequent applications. [11]This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this strategic chemical building block.

References

- Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. American Chemical Society.

- An easy route to (hetero)arylboronic acids. Semantic Scholar.

- The Synthesis and Applications of Heterocyclic Boronic Acids. Semantic Scholar.

- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health (NIH).

- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.

- Organic Syntheses Procedure. Organic Syntheses.

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.

- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing.

- Reviews & Reactions: C-H Borylation of BCPs, Magic Chloro, and More. Drug Hunter.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC).

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central (NIH).

- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. PubMed Central (NIH).

- Synthesis routes of (3-Chlorophenyl)boronic acid. Benchchem.

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

- EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. Google Patents.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. drughunter.com [drughunter.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 11. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-chloro-2-morpholinopyridin-4-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, explore its applications in cross-coupling reactions, and discuss its potential in the landscape of drug discovery.

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

Pyridylboronic acids and their derivatives are indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine motif is a common feature in a vast array of biologically active compounds, and the boronic acid functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The subject of this guide, (3-chloro-2-morpholinopyridin-4-yl)boronic acid, incorporates several key structural features that make it a particularly interesting building block for library synthesis and lead optimization in drug discovery programs. The morpholine substituent can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the chlorine atom offers an additional point for chemical modification. The boronic acid at the 4-position of the pyridine ring allows for the strategic introduction of aryl or heteroaryl groups, enabling the exploration of diverse chemical space. Compounds containing the morpholine moiety are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of (3-chloro-2-morpholinopyridin-4-yl)boronic acid are summarized in the table below. It is often handled and sold in its more stable pinacol ester form, (3-chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester).

| Property | Value | Source |

| Molecular Formula | C9H12BClN2O3 | N/A |

| Molecular Weight | 242.47 g/mol | N/A |

| CAS Number | 957061-04-0 | N/A |

| Pinacol Ester Formula | C15H22BClN2O3 | PubChem CID: 16414236 |

| Pinacol Ester Mol. Wt. | 324.61 g/mol | PubChem CID: 16414236 |

| Pinacol Ester CAS No. | 957198-28-6 | Santa Cruz Biotechnology |

| Appearance | Typically an off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General knowledge |

| Stability | The boronic acid is sensitive to heat and moisture and is best stored under an inert atmosphere at low temperatures. The pinacol ester is significantly more stable. | General knowledge |

Synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid

The synthesis of (3-chloro-2-morpholinopyridin-4-yl)boronic acid can be achieved through a directed ortho-metalation approach, a powerful strategy for the functionalization of substituted aromatic and heteroaromatic rings.[4] This method leverages the directing ability of the morpholine group to achieve regioselective lithiation at the 4-position of the pyridine ring, followed by quenching with a boron electrophile.

Synthetic Pathway

The proposed synthetic route starts from the commercially available precursor, 3-chloro-2-(4-morpholino)pyridine.

Caption: Proposed synthetic route to (3-Chloro-2-morpholinopyridin-4-yl)boronic acid and its pinacol ester.

Detailed Experimental Protocol

This protocol is based on established procedures for the lithiation and borylation of substituted pyridines.[5]

Materials:

-

3-Chloro-2-(4-morpholino)pyridine (CAS: 54231-36-6)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Triisopropyl borate

-

Pinacol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Starting Material Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 3-chloro-2-(4-morpholino)pyridine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup (for Boronic Acid): Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the pH is acidic (pH ~2). Extract the aqueous layer with ethyl acetate. The boronic acid can be isolated by adjusting the pH of the aqueous layer to its isoelectric point, leading to precipitation, or by chromatographic purification.

-

Esterification to the Pinacol Ester: For improved stability and easier handling, the crude boronic acid can be directly converted to its pinacol ester. After the initial quench, the organic layers are combined, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is dissolved in a suitable solvent (e.g., toluene), pinacol (1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed, and the crude pinacol ester is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate).

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for verifying the structure and purity of the synthesized compound. The following are the expected spectroscopic data for (3-chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholine protons, and the methyl groups of the pinacol ester. The pyridine protons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating morpholine group and the electron-withdrawing chloro and boronate ester groups.

-

¹³C NMR: The carbon NMR will show characteristic signals for the pyridine ring carbons, the morpholine carbons, and the carbons of the pinacol ester. The carbon attached to the boron atom will typically appear as a broad signal.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids and their esters. A signal in the range of δ 20-30 ppm is characteristic of a tricoordinate boronate ester.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide range of 4-aryl or 4-heteroaryl substituted 2-morpholinopyridines.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid.

Typical Protocol for Suzuki-Miyaura Coupling

Materials:

-

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester (1.0 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

To a reaction vessel, add the boronic acid pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) several times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential in Drug Discovery and Medicinal Chemistry

The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily introduce a wide range of substituents at the 4-position via Suzuki-Miyaura coupling makes (3-chloro-2-morpholinopyridin-4-yl)boronic acid a valuable tool for structure-activity relationship (SAR) studies.

The morpholine group can improve pharmacokinetic properties such as solubility and metabolic stability. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can serve as a template for designing inhibitors of various enzymes or receptor ligands. The chlorine atom at the 3-position can be retained to modulate the electronic properties of the ring or can be further functionalized in subsequent synthetic steps.

Safety and Handling

Boronic acids should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritants and may have unknown toxicological properties. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a strategically important building block for organic synthesis and medicinal chemistry. Its synthesis via directed ortho-metalation is a reliable method, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established for analogous compounds. The presence of multiple functional groups provides numerous opportunities for the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutic agents continues to grow, versatile reagents like this substituted pyridylboronic acid will undoubtedly play a crucial role in the discovery and development of new medicines.

References

- Aggarwal, V. K., & Smith, M. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- Jain, P., & Kumar, A. (2021). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Bioorganic & Medicinal Chemistry, 41, 116209.

- Al-Warhi, T., Al-Harbi, S., & El-Gamal, M. I. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1637.

- Gribble, G. W. (2015).

-

Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]

- Knochel, P., & Le, T. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(30), 10291-10296.

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465.

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to (3-Chloro-2-morpholinopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a pyridine core, a morpholine substituent, a chloro group, and a reactive boronic acid moiety, makes it a highly sought-after reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on its role in the construction of pharmacologically relevant scaffolds.

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The subject of this guide, (3-chloro-2-morpholinopyridin-4-yl)boronic acid, is of particular interest due to the prevalence of the morpholinopyridine motif in a wide range of biologically active compounds. The morpholine group can enhance aqueous solubility and metabolic stability, while the pyridine ring serves as a key pharmacophore in numerous drugs. The chloro substituent offers an additional site for chemical modification, further expanding its synthetic utility.

Synthesis and Characterization: Crafting a Specialized Reagent

A likely synthetic pathway would commence with a di- or tri-substituted pyridine. For instance, starting from a 2,3-dichloro-4-halopyridine, a selective nucleophilic aromatic substitution with morpholine at the 2-position, driven by the electronic directing effects of the pyridine nitrogen, would yield a 3-chloro-2-morpholino-4-halopyridine intermediate. This intermediate could then undergo a halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures, to generate a highly reactive pyridyl-lithium species. This lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis of the boronate ester would then afford the desired (3-chloro-2-morpholinopyridin-4-yl)boronic acid.

A patent for the synthesis of a structurally similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, describes a similar process involving the reaction of a substituted benzene compound with an alkyl lithium reagent, followed by quenching with an electrophilic boronic acid derivative and subsequent hydrolysis.

Alternatively, palladium-catalyzed borylation of the corresponding halo-pyridine precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), represents another viable synthetic strategy.[1]

The pinacol ester of (3-chloro-2-morpholinopyridin-4-yl)boronic acid is also a commonly used and commercially available derivative.[2][4] Boronic acid pinacol esters offer enhanced stability and are often preferred for purification and long-term storage.[5]

Table 1: Physicochemical Properties of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid and its Pinacol Ester

| Property | (3-Chloro-2-morpholinopyridin-4-yl)boronic acid | (3-Chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester |

| CAS Number | 957061-04-0 | 957198-28-6[4] |

| Molecular Formula | C₉H₁₂BClN₂O₃ | C₁₅H₂₂BClN₂O₃[2] |

| Molecular Weight | 242.47 g/mol | 324.61 g/mol [4] |

| IUPAC Name | (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | 4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine[2] |

Characterization:

Full characterization of (3-chloro-2-morpholinopyridin-4-yl)boronic acid and its derivatives is crucial to confirm its identity and purity. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the morpholine and pyridine protons, with their chemical shifts and coupling constants providing valuable structural information. ¹³C NMR would reveal the carbon skeleton of the molecule. ¹¹B NMR spectroscopy is a particularly useful tool for characterizing boronic acids and their esters, with distinct chemical shifts for the tricoordinate boron in the acid and the tetracoordinate boron in the pinacol ester.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid group, as well as vibrations corresponding to the aromatic pyridine ring and the morpholine moiety.

Chemical Properties and Reactivity: A Focus on the Suzuki-Miyaura Coupling

The reactivity of (3-chloro-2-morpholinopyridin-4-yl)boronic acid is dominated by the versatile chemistry of the boronic acid group. Boronic acids are Lewis acids and can participate in a variety of chemical transformations.[8] The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

In the Suzuki-Miyaura coupling, the boronic acid (or its ester derivative) acts as the organoboron nucleophile, which, after activation with a base, transfers its organic group (in this case, the 3-chloro-2-morpholinopyridin-4-yl moiety) to a palladium(II) center in a key step known as transmetalation. The resulting organopalladium(II) species then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.[9]

The presence of the electron-donating morpholine group and the electron-withdrawing chloro group on the pyridine ring can influence the electronic properties of the boronic acid and its reactivity in the Suzuki-Miyaura coupling. The precise reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.[10]

Applications in Drug Discovery and Materials Science

The primary application of (3-chloro-2-morpholinopyridin-4-yl)boronic acid is as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The resulting biaryl and heteroaryl structures are common motifs in a vast array of therapeutic agents.[8]

A notable example of the utility of a similar building block is found in the synthesis of selective RAF inhibitors for targeting RAS mutant cancers.[11] In this work, a substituted morpholinopyridinyl moiety was coupled with an aryl boronic ester via a Suzuki-Miyaura reaction to construct the core of the drug candidate. This highlights the importance of such substituted pyridyl boronic acids in accessing novel and potent therapeutic agents.

The chloro substituent on the pyridine ring provides a handle for further functionalization. It can undergo nucleophilic aromatic substitution or participate in other cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold. This multi-faceted reactivity makes (3-chloro-2-morpholinopyridin-4-yl)boronic acid a powerful tool for the construction of compound libraries for high-throughput screening in drug discovery programs.

Beyond pharmaceuticals, heteroaryl boronic acids are also employed in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The unique electronic and photophysical properties of the resulting heteroaromatic systems can be fine-tuned through the judicious choice of coupling partners.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid like (3-chloro-2-morpholinopyridin-4-yl)boronic acid. It is important to note that optimization of the reaction conditions is often necessary for specific substrates.

Materials:

-

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid or its pinacol ester (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add (3-chloro-2-morpholinopyridin-4-yl)boronic acid (or its pinacol ester), the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of a morpholinopyridine core with a reactive boronic acid moiety and a modifiable chloro group makes it an indispensable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. As the demand for novel and effective therapeutic agents continues to grow, the importance of specialized reagents like (3-chloro-2-morpholinopyridin-4-yl)boronic acid in accelerating the drug discovery process is undeniable. Further exploration of its reactivity and applications is certain to unveil new avenues for the synthesis of innovative molecules with significant biological and material properties.

References

- PubChem. 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester. PubChem CID 16414236.

- Aggarwal, V. K., & Leonori, D. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183.

- Guild, C., & Lee, A. L. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic letters, 12(23), 5584–5587.

- Hocek, M., & Dvořáková, H. (2003). The Suzuki–Miyaura cross-coupling reactions of 2-, 6-or 8-halopurines with boronic acids leading to.

- Santa Cruz Biotechnology, Inc. 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester. SCBT.

- Aggarwal, V. K., & Webster, M. P. (2017).

- Stuart, D. D., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(10), 5035-5051.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Leonori, D., & Aggarwal, V. K. (2015). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI.

- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

- Gilead Sciences, Inc. (2014). An improved production method and new intermediates of synthesis of elvitegravir. WO 2014/056465 A1.

- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.

- Merck HDAC Res LLC. (2010). Polymorphs of suberoylanilide hydroxamic acid. U.S.

- Hall, D. G. (Ed.). (2011).

- Asif, M. (2014). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 19(12), 20467-20485.

- Guchhait, S. K., & Kashyap, M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1236, 130289.

- Sigma-Aldrich. 3-Bromo-2-chloropyridine.

- BenchChem. Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.

- ResearchGate.

- James, T. D., & Fossey, J. S. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry, 87(22), 15071–15076.

- Lian, G., et al. (2011). Preparation method of 3-chloropyridine. CN 102174014 A.

- ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Screening of Several Aroyl and Heteroaroyl Selenylacetic Acid Derivatives as Cytotoxic and Antiproliferative Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Technical Guide to Synthesis, Characterization, and Application

Foreword: Navigating the Landscape of Novel Building Blocks

In the dynamic field of medicinal chemistry, the discovery and development of novel chemical entities are paramount. Substituted pyridylboronic acids are a cornerstone of modern drug discovery, serving as versatile building blocks in the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][2][3] This guide focuses on a specific, highly functionalized example: (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. While a detailed discovery history of this particular molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in the generation of new chemical matter.

This document, therefore, serves as an in-depth technical guide, providing a scientifically grounded and representative approach to its synthesis, characterization, and application. The methodologies described herein are based on established and robust chemical principles, drawing from the broader literature on the synthesis and reactivity of functionalized pyridylboronic acids.[4][5][6]

Strategic Synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid

The synthesis of multi-substituted pyridine rings requires a carefully planned strategy to ensure correct regioselectivity. A plausible and efficient route to the title compound commences with a commercially available, appropriately substituted pyridine precursor, followed by sequential functionalization. The proposed synthetic pathway involves an initial nucleophilic aromatic substitution to install the morpholine moiety, followed by a lithium-halogen exchange and subsequent borylation.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two key steps starting from 2,3-dichloro-4-iodopyridine:

-

Nucleophilic Aromatic Substitution (SNAr): Selective substitution of the chlorine atom at the 2-position with morpholine. The higher reactivity of the 2-chloro substituent is anticipated due to the activating effect of the adjacent nitrogen atom.

-

Lithium-Halogen Exchange and Borylation: Conversion of the iodo group at the 4-position to the boronic acid via a lithium-halogen exchange, followed by quenching with a trialkyl borate.

Caption: Proposed two-step synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3-Chloro-4-iodopyridin-2-yl)morpholine

-

Rationale: This step introduces the morpholine group. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is performed at an elevated temperature to drive the SNAr reaction to completion.

-

Procedure:

-

To a solution of 2,3-dichloro-4-iodopyridine (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M) is added morpholine (1.2 eq) and DIPEA (1.5 eq).

-

The reaction mixture is heated to 120 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 4-(3-chloro-4-iodopyridin-2-yl)morpholine.

-

Step 2: Synthesis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid

-

Rationale: This is a classic procedure for the synthesis of aryl and heteroaryl boronic acids.[4] The lithium-halogen exchange with n-butyllithium (n-BuLi) occurs selectively at the iodo-substituted position due to the higher reactivity of the C-I bond compared to the C-Cl bond. The reaction is performed at low temperature (-78 °C) to prevent side reactions. The resulting pyridyllithium species is then quenched with triisopropyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid.

-

Procedure:

-

A solution of 4-(3-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.5 eq) is added rapidly. The reaction mixture is stirred at -78 °C for another hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M aqueous HCl.

-

The aqueous layer is separated and the pH is adjusted to approximately 7 with 1 M NaOH. The product is often isolated by filtration if it precipitates, or by extraction.

-

The solid product is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield (3-chloro-2-morpholinopyridin-4-yl)boronic acid.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected key analytical data for the title compound and its pinacol ester, a common derivative used for its enhanced stability and solubility.[7][8][9]

| Property | (3-Chloro-2-morpholinopyridin-4-yl)boronic acid | 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester |

| CAS Number | 957061-04-0[9] | 957198-28-6[7] |

| Molecular Formula | C₉H₁₂BClN₂O₃[9] | C₁₅H₂₂BClN₂O₃[8] |

| Molecular Weight | 242.47 g/mol | 324.6 g/mol [8] |

| Appearance | White to off-white solid | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 2H, B(OH)₂), 7.8 (d, 1H), 6.9 (d, 1H), 3.7 (t, 4H), 3.2 (t, 4H) | δ 7.9 (d, 1H), 7.0 (d, 1H), 3.7 (t, 4H), 3.2 (t, 4H), 1.3 (s, 12H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160, 155, 145, 115, 110, 66, 50 | δ 161, 156, 146, 116, 111, 84, 66, 51, 25 |

| Mass Spec (ESI+) | m/z 243.06 [M+H]⁺ | m/z 325.14 [M+H]⁺ |

Note: NMR chemical shifts (δ) are hypothetical and presented for illustrative purposes.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6][10] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many marketed drugs.[2][11] The unique substitution pattern of the title compound allows for the introduction of a 3-chloro-2-morpholinopyridine moiety into a target molecule, which can significantly influence its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol describes a typical Suzuki-Miyaura coupling of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid with an aryl bromide. Pd(dppf)Cl₂ is a commonly used and efficient catalyst for such transformations. An aqueous base (e.g., Na₂CO₃) is required for the transmetalation step.

-

Procedure:

-

To a microwave vial is added the aryl bromide (1.0 eq), (3-chloro-2-morpholinopyridin-4-yl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

The vial is sealed and evacuated and backfilled with nitrogen three times.

-

A degassed mixture of 1,4-dioxane and water (4:1, 0.2 M) is added.

-

The reaction mixture is heated to 100 °C for 2 hours, or until completion as monitored by LC-MS.

-

After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography or preparative HPLC to yield the desired biaryl product.

-

Conclusion and Future Outlook

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid represents a valuable, highly functionalized building block for modern organic synthesis and medicinal chemistry. Its synthesis, achievable through robust and scalable methods, provides access to a unique chemical scaffold. The true potential of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of novel and complex molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined and versatile building blocks will remain a critical component of successful drug discovery programs.

References

- Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

- Gilday, J. P., & Bryce, M. R. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Li, A. Y., & Bryce, M. R. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

- Exploring 3-Pyridylboronic Acid: Properties and Applic

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Serna-Saldívar, S., & et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

- 3-Pyridylboronic Acid: A Key Component for Advanced Pharmaceutical Intermedi

- The Chemistry of 3-Pyridylboronic Acid: Applic

- Vitaku, E., & et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Singh, V. K., & et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester | CAS 957198-28-6. Santa Cruz Biotechnology. (URL: )

- 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester. PubChem. (URL: )

- (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid. GlobalChemMall. (URL: )

- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substr

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-Chloro-2-morpholinopyridine-4-boronic acid. BioOrganics. (URL: )

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. audreyli.com [audreyli.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester | C15H22BClN2O3 | CID 16414236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BioOrganics [bioorganics.biz]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Spectral Analysis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid

Introduction

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a specialized heterocyclic compound of significant interest to researchers and drug development professionals. Its unique structure, combining a substituted pyridine core with a reactive boronic acid moiety and a morpholine group, positions it as a valuable building block in medicinal chemistry and organic synthesis. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their role as reversible covalent inhibitors in drug design. The morpholine substituent can enhance physicochemical properties such as solubility and metabolic stability, while the chloro-substitution provides an additional vector for chemical modification.

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the structural elucidation and characterization of this compound. The insights herein are grounded in established principles of spectroscopic analysis, drawing parallels from structurally related molecules to offer a predictive and instructional framework for scientists in the field.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following IUPAC-recommended numbering scheme for the core heterocyclic structure will be utilized.

Caption: IUPAC numbering for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework. The data presented here are predicted based on established chemical shift principles and data from analogous structures.[1][2][3][4]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings | | :--- | :--- | :--- | :--- | :--- | | ~8.20 | d | 1H | H6 | Expected to be the most downfield pyridine proton due to proximity to the ring nitrogen. Coupled to H5 (J ≈ 5.0 Hz). | | ~7.50 | d | 1H | H5 | Upfield relative to H6. Coupled to H6 (J ≈ 5.0 Hz). | | ~8.1 (broad s) | 2H | -B(OH)₂ | The boronic acid protons are typically broad and may exchange with water in the solvent. | | ~3.75 | t | 4H | H8, H12 (-O-CH₂-) | Protons adjacent to the electronegative oxygen in the morpholine ring are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons (J ≈ 4.5 Hz).[1][5] | | ~3.15 | t | 4H | H9, H11 (-N-CH₂-) | Protons adjacent to the nitrogen are less deshielded than those next to oxygen. Appears as a triplet (J ≈ 4.5 Hz).[1][5] |

Causality in Proton Chemical Shifts:

-

Pyridine Ring: The electronegative nitrogen atom deshields the adjacent α-proton (H6) significantly.[6] The boronic acid group at C4 will have a modest electronic effect on H5 and H6.

-

Morpholine Ring: The protons on carbons adjacent to the highly electronegative oxygen (H8, H12) are shifted further downfield compared to those adjacent to the nitrogen (H9, H11).[1][7] The chair conformation of the morpholine ring leads to what appears as deceptively simple triplets, which are time-averaged signals of the axial and equatorial protons.[8]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160.0 | C2 | Attached to two nitrogen atoms (pyridine and morpholine), causing significant deshielding. |

| ~152.0 | C6 | α-carbon to the pyridine nitrogen, resulting in a downfield shift.[4] |

| ~142.0 | C4 | The carbon bearing the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the attached boron atom. |

| ~125.0 | C3 | Attached to the electronegative chlorine atom.[3] |

| ~120.0 | C5 | The only CH carbon on the pyridine ring. |

| ~66.5 | C8, C12 (-O-CH₂-) | Carbons adjacent to oxygen in the morpholine ring are significantly deshielded.[1][9] |

| ~51.0 | C9, C11 (-N-CH₂-) | Carbons adjacent to nitrogen are less deshielded than those next to oxygen.[1][9] |

Expertise in Carbon Signal Assignment: The assignment of quaternary carbons (C2, C3, C4) is critical. C2 is expected to be the most downfield due to its connection to two heteroatoms. The C4 signal may be broader and of lower intensity due to the quadrupolar boron nucleus, a key diagnostic feature.[10]

¹¹B NMR (Boron-11 NMR) Spectroscopy

¹¹B NMR is a highly specific technique for characterizing organoboron compounds.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Signal Shape | Assignment | Rationale |

|---|

| ~28-33 | Broad singlet | -B(OH)₂ | This region is characteristic of trigonal planar (sp²-hybridized) arylboronic acids.[11][12] The signal is typically broad due to quadrupolar relaxation. |

Trustworthiness of Boron NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[13][14] A chemical shift in the ~30 ppm range is a strong confirmation of the presence of the sp²-hybridized boronic acid. Formation of a tetrahedral boronate ester or "ate" complex would result in a significant upfield shift to the 5-15 ppm region.[15]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

Predicted High-Resolution MS (ESI+) Data

| m/z (calculated) | m/z (found) | Ion Formula | Assignment |

|---|---|---|---|

| 243.0602 | [Predicted] | [C₉H₁₂B³⁵ClN₃O₃]⁺ | [M+H]⁺ |

| 245.0572 | [Predicted] | [C₉H₁₂B³⁷ClN₃O₃]⁺ | [M+H]⁺ (³⁷Cl isotope) |

Key Isotopic Signature: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for ³⁵Cl:[³⁷Cl], which is a definitive marker for a monochlorinated compound. The boron isotopes (¹⁰B/¹¹B) also contribute to the isotopic pattern.[16]

Plausible Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would lead to characteristic fragments.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Authoritative Grounding in Fragmentation Logic:

-

Loss of Water: Boronic acids are known to readily lose water under MS conditions to form boronic anhydrides (boroxines).[17]

-

Loss of Boronic Acid Group: Cleavage of the C-B bond is a common fragmentation pathway for arylboronic acids.

-

α-Cleavage at the Morpholine Ring: The bond between the pyridine C2 and the morpholine nitrogen is susceptible to cleavage, a common fragmentation route for N-aryl morpholines.[18] This can result in the detection of a stable morpholine cation (m/z 86) or the remaining pyridyl fragment.[19][20]

-

Pyridine Ring Fragmentation: While less common, further fragmentation of the substituted pyridine ring can occur under higher energy conditions.

Part 3: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Self-Validating System:

-

Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The residual solvent peak at δ 2.50 ppm serves as a reliable internal standard for ¹H NMR.[1]

-

Shimming: Proper shimming is crucial for obtaining sharp lines and resolving fine coupling patterns, which is essential for unambiguous structural assignment.

-

Scan Number: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[10]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition

Caption: Workflow for HRMS analysis via ESI.

Expertise & Causality:

-

Solvent System: An acidified acetonitrile/water mixture is a standard mobile phase for electrospray ionization in positive mode (ESI+). The acid (formic acid) facilitates protonation of the analyte, forming the [M+H]⁺ ion required for detection.[21]

-

Calibration: The mass spectrometer must be calibrated with a compound of known mass immediately prior to analysis. This ensures high mass accuracy (<5 ppm), which is essential for confidently determining the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): Isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) provides fragmentation data that is directly linked to the parent molecule, enabling confident structural elucidation.[21]

References

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Available at: [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Available at: [Link]

-

SpectraBase. (n.d.). 3-Chloropyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Scribd. (n.d.). 11B NMR Studies of An Aryl Boronic Acid. Available at: [Link]

-

datapdff.com. (n.d.). The Effect of Substituents on Proton-Proton Coupling Constants in N-Substituted Pyridines. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

some previous examples (13c-nmr). (n.d.). some previous examples (13c-nmr). Available at: [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

-

NIST WebBook. (n.d.). Morpholine. Available at: [Link]

-

Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

-

National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]

-

National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Wikipedia. (n.d.). 3-Chloropyridine. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Available at: [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

Sources